

## BC-7013: A Potent Novel Topical Antibiotic Against Diverse Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | BC-7013  |           |  |  |  |
| Cat. No.:            | B1667840 | Get Quote |  |  |  |

A comprehensive comparison of the in vitro activity of **BC-7013**, a next-generation pleuromutilin antibiotic, against a broad spectrum of clinically relevant bacteria, including drug-resistant strains. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of **BC-7013**'s performance benchmarked against established topical antimicrobial agents.

**BC-7013** is a novel, semi-synthetic pleuromutilin derivative developed by Nabriva Therapeutics for the topical treatment of uncomplicated skin and skin structure infections (uSSSI).[1] Its unique mechanism of action, potent antimicrobial activity, and low propensity for resistance development position it as a promising candidate in the fight against challenging bacterial infections.[2]

# Mechanism of Action: Inhibition of Bacterial Protein Synthesis

**BC-7013**, like other pleuromutilin antibiotics, targets and inhibits bacterial protein synthesis, a fundamental process for bacterial survival. It achieves this by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding action prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and ultimately halting protein production.[1] This targeted mechanism is distinct from many other antibiotic classes, which contributes to its low potential for cross-resistance.[2]

Mechanism of Action of BC-7013





Click to download full resolution via product page

**BC-7013** inhibits protein synthesis by binding to the ribosome.

### **Comparative In Vitro Activity**



Extensive in vitro studies have demonstrated the potent activity of **BC-7013** against a wide array of Gram-positive clinical isolates, including those resistant to other classes of antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) values of **BC-7013** in comparison to other commonly used topical antibiotics.

## Table 1: In Vitro Activity of BC-7013 and Comparators Against Staphylococcus aureus Clinical Isolates



| Organism (No. of Isolates)                      | Antibiotic   | MIC Range<br>(μg/mL) | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) |
|-------------------------------------------------|--------------|----------------------|---------------|---------------------------|
| Methicillin-<br>Susceptible S.<br>aureus (MSSA) | BC-7013      | ≤0.008 - 0.06        | 0.015         | 0.03                      |
| Retapamulin                                     | 0.03 - 0.25  | 0.06                 | 0.12          | _                         |
| Fusidic Acid                                    | ≤0.06 - >128 | 0.12                 | 0.25          |                           |
| Mupirocin                                       | 0.06 - >1024 | 0.12                 | 0.25          | _                         |
| Methicillin-<br>Resistant S.<br>aureus (MRSA)   | BC-7013      | ≤0.008 - 0.12        | 0.015         | 0.03                      |
| Retapamulin                                     | 0.03 - 0.25  | 0.12                 | 0.12          | _                         |
| Fusidic Acid                                    | ≤0.06 - >128 | 0.12                 | >128          | _                         |
| Mupirocin                                       | 0.06 - >1024 | 0.25                 | >1024         | _                         |
| Mupirocin-<br>Resistant S.<br>aureus            | BC-7013      | ≤0.015 - 0.06        | 0.03          | 0.06                      |
| Retapamulin                                     | ≤0.03 - 0.25 | 0.06                 | 0.12          |                           |
| Fusidic Acid                                    | 0.12 - >128  | 0.25                 | >128          | _                         |
| Community-<br>Acquired MRSA<br>(CA-MRSA)        | BC-7013      | ≤0.008 - 0.03        | 0.015         | 0.03                      |
| Retapamulin                                     | 0.06 - 0.12  | 0.06                 | 0.12          |                           |

Data compiled from studies conducted by JMI Laboratories and other publications.[3][4]

# Table 2: In Vitro Activity of BC-7013 and Comparators Against Streptococcal Clinical Isolates



| Organism (No. of Isolates) | Antibiotic    | MIC Range<br>(μg/mL) | MIC₅₀ (μg/mL) | MIC9ο (μg/mL) |
|----------------------------|---------------|----------------------|---------------|---------------|
| Streptococcus pyogenes     | BC-7013       | ≤0.008 - 0.06        | 0.015         | 0.03          |
| Retapamulin                | ≤0.008 - 0.06 | 0.015                | 0.03          |               |
| Fusidic Acid               | 0.25 - 16     | 4                    | 8             | _             |
| Mupirocin                  | ≤0.06 - 4     | 0.12                 | 0.25          | _             |
| Streptococcus agalactiae   | BC-7013       | ≤0.008 - 0.12        | 0.03          | 0.06          |
| Retapamulin                | ≤0.008 - 0.12 | 0.03                 | 0.06          |               |
| Fusidic Acid               | 0.5 - 16      | 4                    | 8             | _             |
| Mupirocin                  | ≤0.06 - 2     | 0.12                 | 0.5           | _             |

Data compiled from studies conducted by JMI Laboratories and other publications.[3][5]

### **Experimental Protocols**

The in vitro activity data presented in this guide was primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

# Broth Microdilution Susceptibility Testing (CLSI M07-A10)

This method involves preparing serial twofold dilutions of the antimicrobial agents in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under specific conditions, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.





Click to download full resolution via product page

Workflow for MIC determination via broth microdilution.

### Conclusion



The available in vitro data strongly support the potent antimicrobial activity of **BC-7013** against a diverse range of clinically significant Gram-positive bacteria, including strains resistant to currently available topical antibiotics. Its high potency, demonstrated by low MIC values, and its novel mechanism of action make it a compelling candidate for further clinical development for the treatment of uncomplicated skin and skin structure infections. The data presented in this guide provide a valuable resource for researchers and clinicians in evaluating the potential of **BC-7013** as a new therapeutic option.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jmilabs.com [jmilabs.com]
- 2. Activity of retapamulin against Streptococcus pyogenes and Staphylococcus aureus evaluated by agar dilution, microdilution, E-test, and disk diffusion methodologies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Retapamulin against Streptococcus pyogenes and Staphylococcus aureus Evaluated by Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methodologies PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Retapamulin against Staphylococcus aureus Resistant to Various Antimicrobial Agents PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial findings for fusidic acid tested against contemporary (2008-2009) gram-positive organisms collected in the United States. | Read by QxMD [read.qxmd.com]
- To cite this document: BenchChem. [BC-7013: A Potent Novel Topical Antibiotic Against Diverse Clinical Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667840#validating-bc-7013-activity-against-diverse-clinical-isolates]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com